4-Chlorophenyl chloroformate chemical properties and structure
4-Chlorophenyl chloroformate chemical properties and structure
Introduction
4-Chlorophenyl chloroformate, also known by its synonyms p-Chlorophenyl chloroformate and 4-Chlorophenyl carbonochloridate, is a highly versatile chemical intermediate with significant applications in organic synthesis.[1][2][3] With the CAS number 7693-45-0, this compound is particularly valued for its role as a precursor in the manufacturing of pharmaceuticals, pesticides, and agrochemicals.[1][2] Its utility stems from the reactive chlorocarbonate functional group, which allows for the introduction of the p-chlorophenoxycarbonyl moiety into various molecules, often enhancing their biological activity.[1] This guide provides a comprehensive overview of its chemical properties, structure, reactivity, and common experimental applications.
Chemical Structure
The molecular structure of 4-Chlorophenyl chloroformate consists of a benzene ring substituted with a chlorine atom and a chloroformate group (-O-C(O)-Cl) at the para (1,4) positions. The presence of the electron-withdrawing chlorine atom on the phenyl ring and the highly reactive chloroformate group defines its chemical behavior.
Molecular Formula: C₇H₄Cl₂O₂[4][5][6]
Canonical SMILES: C1=CC(=CC=C1OC(=O)Cl)Cl[]
InChI Key: RYWGPCLTVXMMHO-UHFFFAOYSA-N[5]
Physicochemical Properties
The physical and chemical properties of 4-Chlorophenyl chloroformate are summarized in the table below. It is a colorless to pale yellow liquid with a pungent odor.[1][4] It is important to note that the compound is unstable in humid environments due to hydrolysis.[4]
| Property | Value | Source(s) |
| Molecular Weight | 191.01 g/mol | [5][6] |
| Appearance | Clear, colorless to pale yellow liquid | [1][4] |
| Melting Point | -3.3 °C | [1] |
| Boiling Point | 100-102 °C at 12 mmHg | [2][4][8] |
| 132-133 °C | [4] | |
| Density | 1.365 g/mL at 25 °C | [2][4][8] |
| Solubility | Soluble in organic solvents (e.g., acetone, dichloromethane); insoluble in water. | [1][8] |
| Refractive Index (n20/D) | 1.533 | [2][4][8] |
| Flash Point | 103 °C (217.4 °F) - closed cup | |
| CAS Number | 7693-45-0 | [1][4][5][6][8] |
Reactivity and Applications
4-Chlorophenyl chloroformate is a key reagent in organic synthesis, primarily utilized as an acylating agent.[1] Its reactivity is centered on the chloroformate group, which readily reacts with nucleophiles such as alcohols, amines, and thiols.
-
Protecting Group: It serves as an effective protecting group for amino and hydroxyl functional groups.[4]
-
Synthesis of Carbonates and Carbamates: Its reaction with alcohols and amines yields carbonates and carbamates, respectively. These reactions are fundamental in the synthesis of various organic compounds.
-
Peptide Synthesis: The compound is employed as a coupling reagent in the formation of peptide linkages.[1]
-
Intermediate for Agrochemicals and Pharmaceuticals: It is a crucial intermediate in the synthesis of pesticides and various pharmaceutical compounds.[1][2] For instance, it has been used in the preparation of N-hydroxy-N-methylcarbamate 4-chlorophenyl ester.[8]
The compound is unstable at room temperature and will hydrolyze in the presence of moisture.[4] This reactivity necessitates handling under anhydrous conditions.
Experimental Protocols
While specific, detailed experimental protocols are proprietary and vary by application, a general procedure for its use as a coupling agent can be outlined. The synthesis of 4-Chlorophenyl chloroformate itself is typically achieved by the reaction of 4-chlorophenol with phosgene or a phosgene equivalent like triphosgene.
General Procedure for Acylation of a Nucleophile (e.g., an amine)
This protocol describes a general method for the formation of a carbamate using 4-Chlorophenyl chloroformate.
-
Reaction Setup: A solution of the amine and a non-nucleophilic base (e.g., triethylamine or pyridine, typically 1.1 to 1.5 equivalents) is prepared in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or ethyl acetate) under an inert atmosphere (e.g., nitrogen or argon). The reaction vessel is cooled in an ice bath (0 °C).
-
Reagent Addition: 4-Chlorophenyl chloroformate (typically 1.0 to 1.2 equivalents) is dissolved in the same anhydrous solvent and added dropwise to the cooled amine solution with vigorous stirring.
-
Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed. Reactions are often complete within 1-4 hours.
-
Work-up: Upon completion, the reaction mixture is typically washed sequentially with a dilute acid (e.g., 1M HCl) to remove the base, water, and brine. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude product (a 4-chlorophenyl carbamate) can be purified by standard techniques such as recrystallization or column chromatography on silica gel.
Synthesis Pathway Visualization
The following diagram illustrates the logical synthesis pathway for 4-Chlorophenyl chloroformate from 4-chlorophenol and phosgene.
Caption: Synthesis of 4-Chlorophenyl chloroformate.
Safety Information
4-Chlorophenyl chloroformate is a toxic and corrosive chemical that must be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment.[9] It is toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[6][9]
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed[6] |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin[6][9] |
| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled[6][9] |
| Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage[6][9] |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage[6] |
Precautionary Measures:
-
P261: Avoid breathing mist or vapors.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[9]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[9]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
Always refer to the latest Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.[9]
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. 7693-45-0 CAS MSDS (4-CHLOROPHENYL CHLOROFORMATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 4-Chlorophenyl chloroformate (CAS 7693-45-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 4-Chlorophenyl chloroformate | C7H4Cl2O2 | CID 139059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-CHLOROPHENYL CHLOROFORMATE | 7693-45-0 [chemicalbook.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
